Camelliatannin G

描述

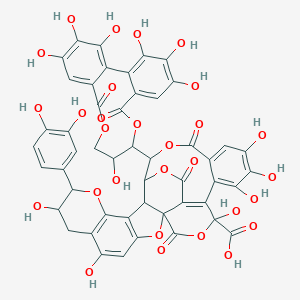

Camelliatannin G is a hydrolyzable tannin first isolated from the leaves of Camellia japonica L. in 1996 . Its structure comprises an epicatechin unit linked via a C-glucosidic bond to an ellagic acid moiety, distinguishing it from simpler gallotannins and ellagitannins. The compound is part of a broader class of dimeric hydrolyzable tannins, which are biosynthesized through oxidative coupling of monomeric precursors. This compound is closely related to Camelliatannins F and H, also isolated from the same plant, but differs in its stereochemical configuration and substitution patterns .

Structural characterization via NMR and mass spectrometry revealed that this compound shares a biogenetic relationship with Camelliatannin A, which serves as a precursor in its formation .

属性

CAS 编号 |

154524-53-5 |

|---|---|

分子式 |

C49H34O29 |

分子量 |

1086.8 g/mol |

IUPAC 名称 |

20-(3,4-dihydroxyphenyl)-14-(3,4,5,11,17,18,19-heptahydroxy-8,14-dioxo-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl)-4,7,8,9,21,24-hexahydroxy-2,12,29-trioxo-3,13,19,27,30-pentaoxaheptacyclo[13.12.3.01,16.05,28.06,11.017,26.018,23]triaconta-5(28),6,8,10,17(26),18(23),24-heptaene-4-carboxylic acid |

InChI |

InChI=1S/C49H34O29/c50-15-2-1-10(3-17(15)52)37-21(56)4-11-16(51)8-23-27(38(11)73-37)29-40-41(39-22(57)9-72-42(64)12-5-18(53)31(58)34(61)24(12)25-13(43(65)74-39)6-19(54)32(59)35(25)62)76-44(66)14-7-20(55)33(60)36(63)26(14)28-30(45(67)75-40)48(29,77-23)47(70)78-49(28,71)46(68)69/h1-3,5-8,21-22,29,37,39-41,50-63,71H,4,9H2,(H,68,69) |

InChI 键 |

MMIYRWRTSJNIBU-UHFFFAOYSA-N |

SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

规范 SMILES |

C1C(C(OC2=C1C(=CC3=C2C4C5C(OC(=O)C6=CC(=C(C(=C6C7=C(C4(O3)C(=O)OC7(C(=O)O)O)C(=O)O5)O)O)O)C8C(COC(=O)C9=CC(=C(C(=C9C1=C(C(=C(C=C1C(=O)O8)O)O)O)O)O)O)O)O)C1=CC(=C(C=C1)O)O)O |

其他CAS编号 |

154524-53-5 |

同义词 |

camelliatannin G |

产品来源 |

United States |

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

Table 1: Structural and Biogenetic Features of Camelliatannin G and Related Tannins

Key Observations :

- This compound’s C-glucosidic ellagic acid linkage is rare among hydrolyzable tannins, contrasting with the esterified HHDP groups in pedunculagin .

- Unlike Stachyuranin A, this compound retains a C=C bond between glucose and the aroyl group, which may enhance its stability in aqueous environments .

- Camelliatannin H’s lack of a flavanol unit correlates with its distinct anti-HIV-1 protease activity, suggesting structural motifs critical for target specificity .

Table 2: Reported Bioactivities of this compound and Analogues

Key Findings :

Stereochemical and Conformational Insights

Recent stereochemical analyses of ellagitannin glycosides, including this compound, reveal that its axial chirality at the glucose C-1 position influences its three-dimensional conformation and interaction with biological targets . For example:

- This compound adopts a twisted boat conformation in aqueous solutions, which may facilitate membrane permeability compared to the rigid chair conformation of Stachyuranin A .

- The stereochemistry of the ellagic acid linkage in this compound differs from that in Camelliatannin I, altering its hydrogen-bonding capacity .

常见问题

Basic: What analytical techniques are recommended for structural elucidation of Camelliatannin G?

Methodological Answer:

- NMR Spectroscopy : Use 1D/2D NMR (e.g., H, C, HSQC, HMBC) to map carbon-proton correlations and identify glycosylation patterns .

- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF to determine molecular weight and fragmentation patterns.

- Chromatography : Pair HPLC-DAD with standards for purity validation. Cross-reference spectral data with existing literature to confirm structural assignments .

Basic: How to design experiments for isolating this compound from plant matrices?

Methodological Answer:

- Extraction : Use polar solvents (e.g., methanol-water) under controlled pH to preserve tannin stability.

- Fractionation : Employ column chromatography (e.g., Sephadex LH-20) with gradient elution to separate tannin subclasses.

- Validation : Monitor fractions via TLC or HPLC, comparing values/retention times to authenticated standards .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity studies?

Methodological Answer:

- Regioselective Modifications : Use protecting groups (e.g., acetyl or benzyl) to target specific hydroxyl sites during esterification or glycosylation.

- Computational Modeling : Apply DFT calculations to predict reactive sites and guide synthetic routes.

- Analytical Validation : Confirm derivative structures via H NMR integration and 2D NOESY for stereochemical analysis .

Advanced: How to resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Methodological Answer:

- Contextual Variables : Compare experimental conditions (e.g., cell lines, oxidation assays like DPPH vs. ORAC) and this compound concentrations.

- Redox Profiling : Conduct dose-response studies under varying pH and oxygen levels to identify threshold effects.

- Meta-Analysis : Systematically review literature using PRISMA guidelines to assess bias or methodological heterogeneity .

Advanced: How to validate this compound purity and identity when commercial standards are unavailable?

Methodological Answer:

- Orthogonal Methods : Combine HPLC-UV, NMR, and LC-MS to cross-verify purity (>95% by peak area).

- Isolation Protocols : Reproduce extraction methods from primary literature, citing documented H NMR shifts (e.g., δ 6.8–7.2 ppm for aromatic protons) .

Advanced: What computational approaches best predict this compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding affinities with enzymes (e.g., α-glucosidase).

- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability under physiological conditions.

- Validation : Corrogate computational results with in vitro enzyme inhibition assays (e.g., IC comparisons) .

Basic: What are key steps for conducting a systematic literature review on this compound’s pharmacological properties?

Methodological Answer:

- Database Search : Use SciFinder and PubMed with keywords: "this compound" + "bioactivity," "metabolism," "toxicology."

- Inclusion Criteria : Prioritize peer-reviewed studies with full experimental details and statistical rigor.

- Data Extraction : Tabulate bioactivity data (e.g., IC, EC) and note model systems used .

Advanced: How to design longitudinal studies assessing this compound’s stability in biological matrices?

Methodological Answer:

- Accelerated Stability Testing : Incubate samples at 40°C/75% RH and monitor degradation via UPLC-MS at intervals (0, 1, 3, 6 months).

- Metabolite Profiling : Use HRMS to identify degradation products and propose pathways.

- Statistical Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Advanced: How to evaluate the feasibility of a research question on this compound using the FINER criteria?

Methodological Answer:

- FINER Framework :

- Feasible : Ensure access to plant sources or synthetic protocols.

- Interesting : Address gaps (e.g., "How does this compound modulate gut microbiota?").

- Novel : Explore understudied mechanisms (e.g., epigenetic effects via HDAC inhibition).

- Ethical : Adhere to institutional guidelines for animal/cell-based studies.

- Relevant : Align with global health priorities (e.g., anti-diabetic agents) .

Advanced: What steps ensure reproducibility when replicating this compound bioactivity assays?

Methodological Answer:

- Protocol Harmonization : Adhere to MIAME or ARRIVE guidelines for reporting experimental details.

- Positive Controls : Include reference compounds (e.g., gallic acid for antioxidant assays).

- Blind Analysis : Use third-party researchers for data collection/analysis to minimize bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。